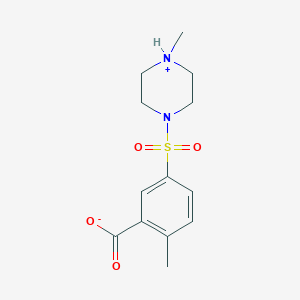
2-Bromophenyl-(3-methylbenzyl)ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromophenyl-(3-methylbenzyl)ether is an organic compound with the molecular formula C14H13BrO and a molecular weight of 277.16 g/mol . This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a 3-methylbenzyl ether group. It is primarily used in research and development settings and is not intended for human or veterinary use .
准备方法
The synthesis of 2-Bromophenyl-(3-methylbenzyl)ether can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
化学反应分析
2-Bromophenyl-(3-methylbenzyl)ether can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.
Common reagents used in these reactions include palladium catalysts for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions employed .
科学研究应用
2-Bromophenyl-(3-methylbenzyl)ether has several applications in scientific research, including:
Chemistry: It is used as a reference standard in various chemical analyses and reactions.
Biology: The compound can be used in biological studies to investigate its effects on different biological systems.
Medicine: Research involving this compound can provide insights into its potential therapeutic applications.
Industry: It is used in the development and testing of new materials and chemical processes.
作用机制
The mechanism of action of 2-Bromophenyl-(3-methylbenzyl)ether involves its interaction with specific molecular targets and pathways. The bromine atom and the ether group play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways involved can vary depending on the specific application and context of its use .
相似化合物的比较
2-Bromophenyl-(3-methylbenzyl)ether can be compared with other similar compounds, such as:
2-Bromophenyl-(4-methylbenzyl)ether: Similar in structure but with the methyl group positioned differently.
2-Chlorophenyl-(3-methylbenzyl)ether: Similar in structure but with a chlorine atom instead of a bromine atom.
2-Bromophenyl-(3-ethylbenzyl)ether: Similar in structure but with an ethyl group instead of a methyl group.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions, which can influence its reactivity and applications .
属性
IUPAC Name |
1-bromo-2-[(3-methylphenyl)methoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-11-5-4-6-12(9-11)10-16-14-8-3-2-7-13(14)15/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWZGEHQEXGEQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[4-(aminomethyl)phenyl]-N-(2-methylpropyl)methanesulfonamide](/img/structure/B7815399.png)
![1-[4-(aminomethyl)phenyl]-N-(2-methoxyethyl)methanesulfonamide](/img/structure/B7815407.png)



![1-[(3-methylphenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B7815446.png)

![{4-[(Morpholine-4-sulfonyl)methyl]phenyl}methanamine](/img/structure/B7815460.png)


